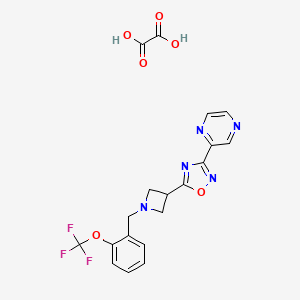
3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C19H16F3N5O6 and its molecular weight is 467.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. The unique structural features of this compound, including the oxadiazole ring and the trifluoromethoxy group, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H16F3N5O6 with a molecular weight of approximately 467.361 g/mol. Its structure can be characterized by the presence of:
- Oxadiazole Ring : Known for various biological activities including antimicrobial and anticancer effects.
- Trifluoromethoxy Group : Enhances pharmacological properties and solubility.
Antimicrobial Activity
The oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of activity against bacteria, fungi, and viruses. For instance:
- Antitubercular Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit Mycobacterium tuberculosis. A notable study highlighted compounds with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Anticancer Activity
Research on similar pyrazine derivatives has shown promising anticancer effects. For example:
- Cell Proliferation Inhibition : A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxicity in various cancer cell lines (Jurkat, HeLa, MCF-7), with an IC50 value of 4.64 µM for Jurkat cells . This suggests that the trifluoromethoxy modification may enhance anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins involved in disease pathways, such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
Case Study 1: Antimycobacterial Activity
A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant activity with IC50 values comparable to established antitubercular agents.
Case Study 2: Anticancer Potential
In a study exploring the anticancer effects of BPU, researchers found that it not only inhibited cell proliferation but also affected cell cycle progression significantly. The compound was shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methyl-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole | Contains methyl group instead of pyrazine | Enhanced solubility |
| 5-Benzyl-1,3,4-oxadiazol | Lacks azetidine ring | Known for strong antimicrobial activity |
| 5-Trifluoromethyl derivatives | Incorporates trifluoromethyl groups | Improved bioactivity and stability |
属性
IUPAC Name |
oxalic acid;3-pyrazin-2-yl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2.C2H2O4/c18-17(19,20)26-14-4-2-1-3-11(14)8-25-9-12(10-25)16-23-15(24-27-16)13-7-21-5-6-22-13;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFCUOLUBLQJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














